molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0

3-[(2-Aminophenyl)sulfanyl]propanenitrile

Cat. No. B1272835
CAS RN: 4327-52-0
M. Wt: 178.26 g/mol
InChI Key: QPVYTARWIXLUFZ-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]propanenitrile, also known as 3-APSN, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries. 3-APSN is a colorless liquid with a low melting point and boiling point. It is soluble in many organic solvents, such as ethanol and methanol, and is also slightly soluble in water.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The structural features and molecular interactions of compounds similar to 3-[(2-Aminophenyl)sulfanyl]propanenitrile have been extensively studied. For instance, a related compound, 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, shows weak intermolecular sulfur-sulfur interactions and a nearly coplanar arrangement of non-hydrogen atoms, excluding the cyanoethylsulfanyl group (Li, Wang, & Xiao, 2011).

Synthesis and Molecular Structure

  • Synthesis techniques and molecular structure analysis of compounds with similar structures have been investigated. A study on 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene revealed insights into molecular structures, intramolecular interactions, and spectroscopic properties (Mabkhot et al., 2016).

Use as Precursors in Synthesis

  • Compounds like this compound are used as precursors for synthesizing various heterocyclic systems, demonstrating their significance in chemical synthesis (Drabina & Sedlák, 2012).

Application in Biological Studies

  • Although direct studies on this compound are limited, related compounds have been evaluated for biological activities, like anticancer effects. For example, a novel thiophene-containing compound exhibited in vitro cytotoxic effects against certain cancer cell lines, indicating the potential biomedical applications of similar compounds (Mabkhot et al., 2016).

Catalytic Applications

  • Related compounds have been used in catalysis. Sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester, for instance, has been employed as a recyclable catalyst for specific chemical reactions (Tayebi et al., 2011).

Biocatalysis

  • β-Aminonitriles like this compound have been used in biocatalytic processes. Studies show their enantioselective hydrolysis to corresponding amides using certain bacterial strains, indicating potential applications in chiral synthesis (Chhiba et al., 2012).

Large-Scale Synthesis Applications

  • Compounds like this compound are also significant in large-scale synthesis, as demonstrated by the use of similar reagents in diverse chemical reactions, including drug molecule preparations (Vishwanatha et al., 2013).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYTARWIXLUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380870
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4327-52-0
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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